t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate
Overview
Description
The compound “t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate” is a complex organic molecule that contains several functional groups, including an indole ring, a sulfonyl group, and a carboxylate ester . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring, would be a key feature of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The indole ring, for example, is known to undergo electrophilic substitution reactions . The sulfonyl group and the carboxylate ester could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, density, solubility, and stability .Scientific Research Applications
Cancer Detection and Therapeutic Applications
- A water-soluble near-infrared dye with a structure related to t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate has been developed for cancer detection using optical imaging. This dye shows improved quantum yield and stability, with potential applications in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
Synthesis of Novel Compounds
- Research involving the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function demonstrates the versatility of compounds structurally similar to t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate in the creation of new chemical entities with potential therapeutic applications (Velikorodov, Kuanchalieva, & Ionova, 2011).
Anticancer Agents Synthesis
- The synthesis of pro-apoptotic indapamide derivatives, similar in structure to t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate, has been explored for their potential as anticancer agents. These derivatives have shown significant proapoptotic activity, particularly against melanoma cell lines (Yılmaz et al., 2015).
Structural Analysis and Molecular Studies
- Advanced structural and molecular studies, such as X-ray structure and Hirshfeld analysis, have been conducted on triazolyl-indole compounds, providing insights into the molecular architecture and properties of substances structurally related to t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate (Boraei et al., 2021).
Cognitive Function Research
- Studies on 5-HT4 receptor agonists, which are structurally related to the subject compound, have explored their potential in modulating cognitive functions, particularly in reversing memory deficits induced by scopolamine in mice. This research highlights the potential of such compounds in treating cognitive disorders (Lelong et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-12(21)20-10-7-13-11-14(5-6-15(13)20)26(23,24)19-9-8-18-16(22)25-17(2,3)4/h5-6,11,19H,7-10H2,1-4H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONPTTWUUBDESF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401110535 | |
Record name | Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401110535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate | |
CAS RN |
1427461-09-3 | |
Record name | Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401110535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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